molecular formula C22H26FN3O3 B6967370 N-[4-[2-(2-fluoroanilino)-2-oxoethyl]phenyl]-4-methoxyazepane-1-carboxamide

N-[4-[2-(2-fluoroanilino)-2-oxoethyl]phenyl]-4-methoxyazepane-1-carboxamide

Cat. No.: B6967370
M. Wt: 399.5 g/mol
InChI Key: BXTMSBWMHDNSSG-UHFFFAOYSA-N
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Description

N-[4-[2-(2-fluoroanilino)-2-oxoethyl]phenyl]-4-methoxyazepane-1-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a fluoroaniline moiety, a methoxyazepane ring, and a carboxamide group, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

N-[4-[2-(2-fluoroanilino)-2-oxoethyl]phenyl]-4-methoxyazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-29-18-5-4-13-26(14-12-18)22(28)24-17-10-8-16(9-11-17)15-21(27)25-20-7-3-2-6-19(20)23/h2-3,6-11,18H,4-5,12-15H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTMSBWMHDNSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(2-fluoroanilino)-2-oxoethyl]phenyl]-4-methoxyazepane-1-carboxamide typically involves multiple steps:

    Formation of the Fluoroaniline Intermediate: The initial step involves the preparation of 2-fluoroaniline through the fluorination of aniline using reagents like fluorine gas or other fluorinating agents under controlled conditions.

    Coupling Reaction: The fluoroaniline intermediate is then coupled with a suitable benzaldehyde derivative to form a Schiff base, which is subsequently reduced to yield the corresponding amine.

    Azepane Ring Formation: The amine is reacted with a methoxy-substituted azepane derivative under conditions that promote ring closure, typically involving heating and the use of a catalyst.

    Carboxamide Formation: Finally, the azepane derivative is converted to the carboxamide through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(2-fluoroanilino)-2-oxoethyl]phenyl]-4-methoxyazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The fluoroaniline moiety can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluoroaniline derivatives in various chemical reactions.

Biology

In biological research, N-[4-[2-(2-fluoroanilino)-2-oxoethyl]phenyl]-4-methoxyazepane-1-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, where its stability and reactivity can be advantageous.

Mechanism of Action

The mechanism by which N-[4-[2-(2-fluoroanilino)-2-oxoethyl]phenyl]-4-methoxyazepane-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoroaniline moiety can form hydrogen bonds and other interactions with active sites, while the azepane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-fluorophenyl)carbamoyl]phenylboronic acid
  • N-[4-(benzyloxy)phenyl]-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide

Uniqueness

Compared to similar compounds, N-[4-[2-(2-fluoroanilino)-2-oxoethyl]phenyl]-4-methoxyazepane-1-carboxamide is unique due to its specific combination of a fluoroaniline moiety and a methoxyazepane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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